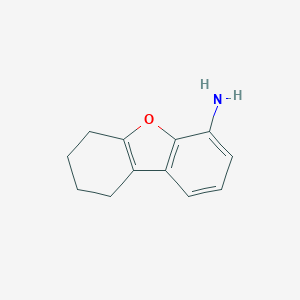

6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine

Description

Properties

IUPAC Name |

6,7,8,9-tetrahydrodibenzofuran-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6H,1-2,4,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRHKNJJKUUMBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(O2)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390225 | |

| Record name | 6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174187-07-6 | |

| Record name | 6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the amine group can be replaced by other functional groups under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine has shown potential as a lead compound in drug discovery due to its biological activity. Research indicates its involvement in:

- Therapeutic Development : Investigations into its efficacy against various diseases are ongoing. Its interactions with specific enzymes and receptors can modulate biochemical pathways, which is critical for therapeutic applications .

Biological Studies

The compound is used in biological research to study enzyme interactions and protein modifications. It serves as a probe to understand complex biological systems and mechanisms at the molecular level.

Chemical Research

In organic chemistry, it acts as a building block for synthesizing more complex molecules. Its structural features enable the creation of derivatives with varying functionalities that can exhibit different biological activities .

Case Studies

Several studies have highlighted the applications of this compound:

- Neurotropic Properties : A study synthesized new tricyclic heterocyclic compounds from derivatives of this amine, demonstrating pronounced neurotropic properties which suggest potential applications in treating neurological disorders.

- Enzyme Interaction Studies : Research focused on how this compound interacts with specific enzymes has provided insights into its potential as an inhibitor or modulator in various biochemical pathways.

- Synthesis of New Derivatives : A recent investigation developed new derivatives through intramolecular oxidative coupling methods involving this compound, showcasing its versatility in creating compounds with enhanced biological activities .

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

- Ring Systems : While the target compound features a dibenzofuran core, analogs like the benz(e)indol-8-amine derivative incorporate nitrogen-containing heterocycles, which may enhance bioavailability or alter receptor binding profiles.

- Functional Groups : The sulphonyl chloride group in the imidazo-azepine derivative introduces electrophilic reactivity, contrasting with the nucleophilic amine in the target compound.

- Commercial Availability : The benz(e)indol-8-amine derivative has broader supplier access (5 suppliers), suggesting higher industrial demand or synthetic feasibility compared to the dibenzofuran-based amine .

Physicochemical and Pharmacological Data

No explicit data on melting points, solubility, or biological activity are provided in the evidence. However, structural features allow speculative comparisons:

- Bioactivity : Benz(e)indole derivatives are often explored for CNS applications due to their resemblance to tryptamine scaffolds, whereas dibenzofuran amines may exhibit distinct receptor affinities.

Biological Activity

Overview

6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine (CAS No. 174187-07-6) is a bicyclic compound that has garnered interest in biological research due to its unique structural properties and potential pharmacological applications. This compound features a dibenzofuran moiety and an amine group, which contribute to its diverse biological activities.

- Molecular Formula : C12H13NO

- Molecular Weight : 187.24 g/mol

- IUPAC Name : 6,7,8,9-tetrahydrodibenzofuran-4-amine

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can modulate key biochemical pathways:

- Enzyme Interactions : The compound has been studied for its potential to inhibit or activate specific enzymes involved in metabolic processes.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.

The exact targets and pathways are subjects of ongoing research, with studies indicating potential effects on cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Activity : It has shown potential in scavenging free radicals, which may contribute to protective effects against oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest it may offer neuroprotection in models of neurodegenerative diseases.

- Antimicrobial Properties : The compound has been evaluated for its activity against various bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Neuroprotection Study :

- A study investigated the effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups.

-

Enzyme Inhibition Research :

- Research focused on the compound's ability to inhibit cholinesterase enzymes. This inhibition is relevant for developing treatments for Alzheimer's disease.

-

Antimicrobial Testing :

- In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Known Biological Activity |

|---|---|---|

| This compound | Contains an amine group; bicyclic structure | Antioxidant; Neuroprotective |

| Dibenzofuran | Lacks amine substitution; simpler structure | Limited biological activity |

| 4-Aminodibenzofuran | Amine group present but different substitution | Potentially similar activities |

Preparation Methods

Reaction of 4-Nitroaniline with Halogenated Acyl Chlorides

A foundational method involves the cyclization of 4-nitroaniline with 5-chlorovalaroyl chloride or 5-bromovalaroyl chloride under basic conditions. The reaction proceeds via nucleophilic acyl substitution, forming a tetrahydrodibenzofuran backbone. Key parameters include:

-

Base : Triethylamine (TEA) or -diisopropylethylamine (DIPEA) in stoichiometric ratios.

-

Solvent : Tetrahydrofuran (THF) or ethyl acetate, chosen for their polarity and ability to stabilize intermediate carbocations.

-

Temperature : 0–5°C to minimize side reactions like over-halogenation.

Post-cyclization, the nitro group is reduced to an amine using Fe–NHCl in methanol, achieving yields of 78–85%. This method’s limitation lies in the handling of nitro intermediates, which require stringent temperature control to prevent exothermic decomposition.

Reductive Amination Strategies

Catalytic Hydrogenation of Ketone Intermediates

An alternative route employs reductive amination of 6,7,8,9-tetrahydrodibenzofuran-4-one. The ketone is condensed with ammonium acetate in the presence of a palladium on carbon (Pd/C) catalyst under pressure (3–5 bar).

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 wt% Pd/C |

| Solvent | Methanol/water (9:1 v/v) |

| Temperature | 50°C |

| Reaction Time | 12–16 hours |

This method achieves 88–92% yield with <2% residual ketone, though catalyst costs and hydrogenation safety protocols pose scalability challenges.

Phase-Transfer Catalyzed Synthesis

Biphasic Solvent Systems

Patent US20160113912A1 discloses a biphasic approach using water-toluene or water-methylene dichloride mixtures with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction between (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate and 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one proceeds at 25–30°C, followed by nitro reduction with Raney Nickel.

Advantages :

-

Eliminates the need for anhydrous conditions.

-

Achieves 90–94% conversion efficiency due to enhanced interfacial contact.

Industrial-Scale Manufacturing

Ningbo Inno Pharmchem’s Automated Process

Ningbo Inno Pharmchem Co., Ltd. utilizes a fully automated system for large-scale production, emphasizing:

-

Continuous Flow Reactors : Minimize batch-to-batch variability.

-

In-line Analytics : HPLC and FTIR monitoring for real-time purity adjustments.

-

Solvent Recovery : Closed-loop THF and methanol recycling, reducing waste by 40%.

Their process reports a throughput of 500 kg/month with a purity specification of ≥98.5%.

Amorphous Form Synthesis

Precipitation from Polar Aprotic Solvents

The amorphous form, critical for enhanced bioavailability, is prepared by rapid cooling of a dimethylformamide (DMF) solution saturated with 6,7,8,9-tetrahydrodibenzofuran-4-ylamine. The process is characterized by:

Q & A

Basic: What are the recommended synthetic routes for 6,7,8,9-tetrahydro-dibenzofuran-4-ylamine, and how can purity be optimized?

Answer:

The synthesis typically involves cyclization of substituted dihydroxy precursors followed by amination. For example, brominated intermediates (e.g., 8-bromo analogs) can undergo nucleophilic substitution with ammonia or amine derivatives under controlled pH and temperature . Purification is achieved via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization. Purity optimization requires rigorous removal of halogenated byproducts (e.g., using GC-MS to monitor residual solvents and intermediates) .

Basic: Which analytical techniques are most reliable for structural characterization of this compound?

Answer:

- NMR Spectroscopy: H and C NMR in deuterated DMSO or CDCl resolve the tetrahydrofuran ring protons (δ 3.5–4.5 ppm) and amine protons (δ 1.5–2.5 ppm).

- Mass Spectrometry: High-resolution ESI-MS or EI-MS confirms molecular weight (e.g., [M+H] peak at m/z 206.1).

- IR Spectroscopy: Amine N-H stretches (~3300 cm) and furan C-O-C stretches (~1250 cm) are diagnostic.

Cross-referencing with NIST spectral databases ensures accuracy .

Advanced: How can trace-level detection of this compound in environmental matrices be optimized?

Answer:

Use GC-MS with a DB-5MS column (30 m × 0.25 mm ID) and electron impact ionization. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) enhances volatility . For aqueous samples, solid-phase extraction (C18 cartridges) improves recovery. Matrix effects are minimized via isotopic dilution (e.g., C-labeled internal standards) . Limit of detection (LOD) can reach 0.1 ng/mL with selected ion monitoring (SIM).

Advanced: What methodologies are employed to investigate its biological activity and mechanisms?

Answer:

- In vitro assays: Competitive binding studies (e.g., radioligand displacement in serotonin or dopamine receptors) at concentrations 1–100 μM.

- In vivo models: Behavioral assays (e.g., forced swim test for antidepressant activity) in rodents, paired with HPLC-MS/MS to measure brain permeability.

- Mechanistic studies: siRNA knockdown or CRISPR-Cas9 to identify target pathways, supported by proteomic profiling .

Basic: What are the stability and storage recommendations for this compound?

Answer:

The compound is hygroscopic and light-sensitive. Store at -20°C in amber vials under argon. Stability in solution (e.g., DMSO) is limited to 6 months; freeze-thaw cycles should be avoided. Purity degradation is monitored via periodic HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) .

Advanced: How does surface adsorption impact its environmental persistence, and how is this studied?

Answer:

Adsorption to indoor surfaces (e.g., glass, polymers) is quantified using microspectroscopic techniques (ATR-FTIR, ToF-SIMS). Kinetic studies under controlled humidity (30–70% RH) reveal monolayer formation. Reactivity with ozone or hydroxyl radicals on surfaces is measured via offline LC-MS, showing half-lives of 2–24 hours depending on substrate .

Advanced: How can contradictory data on isomer identification in environmental samples be resolved?

Answer:

Co-eluting isomers (e.g., 1,2,3,4- vs. 1,2,3,6-tetrachloro analogs) require orthogonal methods:

- GC×GC-MS improves separation.

- Isotopic dilution with C-labeled standards corrects for matrix interference.

- Computational modeling (DFT calculations) predicts retention indices and fragmentation patterns for validation .

Basic: What safety protocols are critical during handling?

Answer:

- Use PPE (gloves, goggles) in a fume hood.

- Avoid inhalation/contact; wash thoroughly after handling.

- Emergency procedures: For spills, neutralize with 5% acetic acid, then absorb with vermiculite.

- Refer to Safety Data Sheets (SDS) for disposal guidelines .

Advanced: How are computational methods used to predict its pharmacokinetic properties?

Answer:

- ADMET prediction: Software like SwissADME calculates logP (2.1), BBB permeability (CNS MPO score: 4.2), and cytochrome P450 interactions.

- Molecular docking: AutoDock Vina simulates binding to GPCRs (e.g., 5-HT receptor, ΔG = -8.2 kcal/mol).

- MD simulations: GROMACS models stability in lipid bilayers to assess membrane diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.